molecular formula C8H16N2O4 B141130 Diisopropyl bicarbamate CAS No. 19740-72-8

Diisopropyl bicarbamate

Cat. No. B141130
M. Wt: 204.22 g/mol
InChI Key: FBZULTVJWVCJQV-UHFFFAOYSA-N
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Procedure details

Name
CC(O)CC(C)OC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:15]([O:16][CH:17]([CH3:18])[CH2:19][CH:20]([OH:21])[CH3:22])(=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[CH:1]([CH3:2])([CH3:3])[O:4][C:5](=[O:6])[NH:7][NH:8][C:9](=[O:10])[O:11][CH:12]([CH3:13])[CH3:14]>>[CH:1]([CH3:2])([CH3:3])[O:4][C:5](=[O:6])[N:7]=[N:8][C:9](=[O:10])[O:11][CH:12]([CH3:13])[CH3:14]

Inputs

Step One
Name
CC(O)CC(C)OC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)CC(C)OC(=O)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)OC(=O)NNC(=O)OC(C)C

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC(=O)N=NC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(O)CC(C)OC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:15]([O:16][CH:17]([CH3:18])[CH2:19][CH:20]([OH:21])[CH3:22])(=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[CH:1]([CH3:2])([CH3:3])[O:4][C:5](=[O:6])[NH:7][NH:8][C:9](=[O:10])[O:11][CH:12]([CH3:13])[CH3:14]>>[CH:1]([CH3:2])([CH3:3])[O:4][C:5](=[O:6])[N:7]=[N:8][C:9](=[O:10])[O:11][CH:12]([CH3:13])[CH3:14]

Inputs

Step One
Name
CC(O)CC(C)OC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)CC(C)OC(=O)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)OC(=O)NNC(=O)OC(C)C

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC(=O)N=NC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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